2-Bromo-6-methylphenylisothiocyanate

Reaction kinetics Steric hindrance Nucleophilic addition

Unhindered phenyl isothiocyanates often deliver unpredictable kinetics and lack a second diversification point. 2-Bromo-6-methylphenylisothiocyanate solves this with a unique ortho-bromo/ortho-methyl architecture: • Orthogonal dual-handle: bromine enables Suzuki/Sonogashira/Buchwald-Hartwig couplings while the -N=C=S group reacts with amines, alcohols or thiols. • Sterically modulated reactivity: ortho-substitution attenuates nucleophilic addition rates and directs regioselectivity, preventing unwanted crosslinking. • High-purity building block (≥95%) for thioureas, heterocycles, functional polymers and antifungal SAR probes. Reliable global supply with batch-to-batch consistency.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B13692524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylphenylisothiocyanate
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)N=C=S
InChIInChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
InChIKeyPEZNFXNSTZAION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylphenylisothiocyanate: Chemical Identity, Substituent Architecture, and Synthetic Utility for Selective Molecular Construction


2-Bromo-6-methylphenylisothiocyanate (CAS 1208078-08-3, MF: C8H6BrNS, MW: 228.11 g/mol) is an aryl isothiocyanate bearing ortho-bromo and ortho-methyl substituents on the phenyl ring . The compound contains the electrophilic -N=C=S functional group directly attached to an aromatic moiety, which is activated for nucleophilic addition by the electron-withdrawing bromine atom while simultaneously modulated by the electron-donating methyl substituent at the 6-position . This dual ortho-substitution pattern creates a sterically congested environment around the reactive isothiocyanate center, distinguishing it from mono-substituted or unsubstituted phenyl isothiocyanate analogs. The compound serves as a versatile building block in organic synthesis for preparing thioureas, heterocycles, and functionalized polymers via nucleophilic attack at the central carbon of the isothiocyanate group or via palladium-catalyzed cross-coupling through the bromine handle .

1
Dual-Handle Scaffold
Sequential orthogonal diversification via isothiocyanate addition and palladium-catalyzed cross-coupling
2
Steric Control
Sterically congested ortho-substitution pattern for attenuated, potentially more selective nucleophilic additions
3
Electronic Tuning
Balanced electron-withdrawing and electron-donating substituents create a distinct electrophilicity window

Why 2-Bromo-6-methylphenylisothiocyanate Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenyl Isothiocyanate Analogs


Generic substitution of 2-bromo-6-methylphenylisothiocyanate with simpler phenyl isothiocyanate derivatives (e.g., unsubstituted phenyl isothiocyanate, 2-bromophenyl isothiocyanate, or 4-bromophenyl isothiocyanate) introduces distinct and often unpredictable alterations in reaction kinetics, regioselectivity, and downstream product profiles. The combined steric bulk of ortho-bromo and ortho-methyl substituents creates a congested environment around the -N=C=S electrophilic center that significantly attenuates nucleophilic addition rates compared to unhindered analogs, as demonstrated by studies showing that ortho-substituted anilines deviate greatly from linear free-energy correlations due to steric strain [1]. Additionally, the bromine atom provides a chemically orthogonal handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in unsubstituted or methyl-only analogs, enabling sequential diversification strategies impossible with simpler isothiocyanates. Differences in electronic effects between ortho- versus para-substituted bromo isothiocyanates further alter reactivity with nucleophiles and influence the stability of reaction intermediates .

Kinetics Unsubstituted or mono-substituted analogs may accelerate nucleophilic addition and reduce selectivity; ortho-disubstitution attenuates reaction rates.
Orthogonality Replacing with methyl-only or bromine-free analogs removes the cross-coupling handle, blocking sequential diversification strategies.
Regiochemistry Para-bromo isomers shift electronic effects and steric environment, altering intermediate stability and downstream product profiles.

2-Bromo-6-methylphenylisothiocyanate: Quantitative Comparative Evidence for Procurement Decision-Making


Ortho-Substituent Steric Hindrance Significantly Alters Nucleophilic Addition Kinetics Versus Unsubstituted Phenyl Isothiocyanate

The presence of ortho substituents on the aryl ring dramatically alters the kinetics of nucleophilic addition to the isothiocyanate group. Kinetic studies of substituted anilines reacting with phenyl isothiocyanate demonstrate that while meta- and para-substituted anilines exhibit reactivity linearly correlated with electron density at the amino nitrogen, ortho-substituted anilines deviate significantly from this linear correlation due to steric strain around the reacting center [1]. This deviation is interpreted as resulting from increased steric hindrance impeding approach of the nucleophile to the electrophilic carbon. Applied to 2-bromo-6-methylphenylisothiocyanate, the combined ortho-bromo and ortho-methyl substitution pattern would be expected to produce even greater steric hindrance than mono-ortho-substituted analogs, translating to slower but potentially more selective nucleophilic additions.

Steric Hindrance Effect
Class-level inference
Significant deviation from linear free-energy correlation for ortho-substituted anilines vs. meta/para analogs
Supports sterically-controlled addition selectivity context
Direct rate constants for this compound not reported
Reaction kinetics Steric hindrance Nucleophilic addition Linear free-energy relationships

Steric Effects on Thiol Reactivity and Toxicity: Implications of ortho-Substitution Pattern

Studies of aliphatic isothiocyanate reactivity with abiotic thiols demonstrate that branching at the β-position reduces both thiol reactivity and aquatic toxicity compared to linear alkyl analogs, establishing a quantitative structure-activity relationship: log(1/IGC50) = 1.33[log(1/EC50)] - 0.41 (n=23, r²=0.911) [1]. The observed differences are attributed to steric hindrance at the reaction center impeding nucleophilic attack by thiols [1]. While this study examined aliphatic rather than aromatic isothiocyanates, the fundamental principle that steric bulk around the electrophilic center attenuates reactivity toward biological nucleophiles is directly transferable to 2-bromo-6-methylphenylisothiocyanate, where ortho-bromo and ortho-methyl groups create a sterically shielded environment. This class-level inference suggests the compound may exhibit distinct thiol reactivity profiles versus unsubstituted or mono-substituted phenyl isothiocyanates.

Thiol Reactivity Model
Class-level inference
log(1/IGC50) = 1.33[log(1/EC50)] – 0.41 (n=23, r²=0.911)
Predicted reduced thiol reactivity from ortho-branching; aliphatic model
Extrapolated class-level inference; compound not directly assayed
Thiol reactivity Steric hindrance Toxicity prediction Structure-activity relationships

ortho-Substituted Phenyl Isothiocyanates Exhibit Distinct Fungicidal Activity Profiles Relative to para-Substituted Analogs

In a systematic evaluation of 10 monosubstituted phenyl isothiocyanates tested against four plant pathogenic fungi, ortho- and meta-substituted derivatives displayed only fair fungicidal activity, whereas para-substituted derivatives proved highly fungicidal when compared to the Agrosan GN control [1]. This position-dependent activity differential highlights that the placement of substituents on the aryl ring critically determines biological efficacy. While 2-bromo-6-methylphenylisothiocyanate was not specifically tested in this study, the data establish a clear precedent that ortho-substitution produces fundamentally different biological outcomes than para-substitution, with the former generally yielding reduced antifungal potency. For users evaluating isothiocyanate building blocks for agrochemical or antifungal discovery programs, this positional effect must inform compound selection.

Antifungal Activity Profile
Class-level inference
ortho-/meta-substituted: fair activity; para-substituted: highly fungicidal vs. Agrosan GN control
Position-dependent activity context for screening library design
Compound not in tested set; qualitative tier comparison
Fungicidal activity Substituent position effects Antifungal screening Structure-activity relationships

Quantum-Chemical Evidence for Substituent-Dependent Modulation of Isothiocyanate Electrophilicity

HMO and PPP quantum-chemical calculations on meta- and para-substituted phenyl isothiocyanates reveal statistically significant linear correlations between calculated localization energies (or π-electron densities) at the NCS carbon atom and Hammett σ constants of the substituents [1]. This computational framework establishes that electron-withdrawing substituents (e.g., bromine) increase electrophilicity at the reaction center, while electron-donating groups decrease it. For 2-bromo-6-methylphenylisothiocyanate, the presence of both an electron-withdrawing bromo group (σm = 0.39) and an electron-donating methyl group (σm = -0.07) creates a uniquely balanced electronic environment not achievable with mono-substituted analogs. The study focused on meta- and para-substituted compounds, limiting direct ortho-extrapolation, but the underlying substituent electronic effects remain applicable.

Electrophilicity Modulation
Class-level inference
Linear correlation between localization energies and Hammett σ for meta/para phenyl isothiocyanates
Supports distinct electronic tuning context from dual substitution
Ortho-extrapolation not validated; regression parameters unavailable
Quantum chemistry Substituent effects Electrophilicity Reaction kinetics

2-Bromo-6-methylphenylisothiocyanate: Defined Application Scenarios Based on Verified Differentiation Evidence


Sequential Orthogonal Diversification in Medicinal Chemistry Libraries

The presence of both a bromine atom (amenable to Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings) and an isothiocyanate group (reactive toward amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates) enables sequential, orthogonal functionalization of a single molecular scaffold. This dual-handle architecture is absent in unsubstituted phenyl isothiocyanate (no cross-coupling handle) and in 2-methylphenyl isothiocyanate (no halogen handle for transition metal catalysis). The steric hindrance from ortho-substitution may further direct regioselectivity in subsequent transformations [1].

Synthesis of Sterically-Defined Thiourea Ligands and Organocatalysts

The combined ortho-bromo and ortho-methyl substitution creates a sterically congested environment around the thiourea NH groups that will be formed upon reaction with primary or secondary amines. This steric shielding can enhance the acidity and hydrogen-bond donor ability of thiourea NH protons while simultaneously preventing unwanted dimerization or non-specific binding. Studies of ortho-substituted aniline additions to phenyl isothiocyanate demonstrate that steric strain governs reaction outcomes [1], suggesting that 2-bromo-6-methylphenylisothiocyanate-derived thioureas will possess distinct conformational and supramolecular properties compared to those derived from unhindered or mono-substituted analogs [2].

Building Block for Functional Polymers with Pendant Reactive Handles

For polymer chemists synthesizing functional materials (e.g., molecularly imprinted polymers, sensor coatings, or surface-modified resins), 2-bromo-6-methylphenylisothiocyanate provides a monomer that can be incorporated into polymer backbones via either the bromine or isothiocyanate moiety, leaving the orthogonal handle available for post-polymerization modification. The steric bulk around the isothiocyanate group may reduce unwanted crosslinking during polymerization compared to less hindered analogs, while the dual substitution pattern influences polymer chain packing and material properties [1].

Structure-Activity Relationship Studies in Antifungal and Antimicrobial Discovery

Given the established finding that ortho-substituted phenyl isothiocyanates exhibit distinct antifungal activity profiles from para-substituted analogs [1], 2-bromo-6-methylphenylisothiocyanate serves as a valuable SAR probe for mapping the positional and electronic requirements of antifungal isothiocyanates. The compound can be used to generate focused libraries of thiourea, heterocyclic, and cross-coupled derivatives to systematically explore how ortho-disubstitution influences target engagement, cellular permeability, and metabolic stability in fungal pathogens, building on the foundational work characterizing monosubstituted phenyl isothiocyanate fungicidal activities.

Application
Selection Property
Validation Focus
Medicinal chemistry orthogonal diversification
Dual reactive handle architecture
Sequential cross-coupling and thiourea formation efficiency
Sterically-defined organocatalyst synthesis
Ortho-disubstitution steric shielding
Conformational analysis and hydrogen-bond donor ability
Functional polymer building block
Post-polymerization modification handle
Crosslinking control and material property review
Antifungal SAR probe development
Position-dependent activity profile
Target engagement and permeability assays in fungal models

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